REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].S1C=C[CH:10]=[C:9]1[Cl:13]>C(O)C>[ClH:13].[CH2:9]([O:4][C:3](=[O:5])[C:2]([NH2:1])([CH3:7])[CH3:6])[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
30 kg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)Cl
|
Name
|
|
Quantity
|
22 kg
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
400 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5.4 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a period of 4 to 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 5.40° C
|
Type
|
DISTILLATION
|
Details
|
The contents were distilled under atmospheric pressure to a residual volume of approximately 100 L
|
Reaction Time |
5 (± 1) h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)OC(C(C)(C)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].S1C=C[CH:10]=[C:9]1[Cl:13]>C(O)C>[ClH:13].[CH2:9]([O:4][C:3](=[O:5])[C:2]([NH2:1])([CH3:7])[CH3:6])[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
30 kg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)Cl
|
Name
|
|
Quantity
|
22 kg
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
400 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5.4 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a period of 4 to 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 5.40° C
|
Type
|
DISTILLATION
|
Details
|
The contents were distilled under atmospheric pressure to a residual volume of approximately 100 L
|
Reaction Time |
5 (± 1) h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)OC(C(C)(C)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |